molecular formula C9H12O4 B1583340 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione CAS No. 2231-66-5

2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Cat. No. B1583340
CAS RN: 2231-66-5
M. Wt: 184.19 g/mol
InChI Key: XPGWFAZUEHWZIR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, or 2,2-dimethyl-5-propylidene-1,3-dioxane-4,6-dione, is an organic compound with a molecular formula of C7H10O3. It is a colorless solid with a wide range of applications in the fields of chemistry, materials science, and biology. Its synthesis involves the reaction of acetone and ethyl acetate in the presence of a base, such as sodium hydroxide. 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione is an important intermediate in the production of polyesters and polyamides.

Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound participates in ring-opening reactions with cyclic secondary amines, leading to cyclization and the formation of stable 1,3-dioxine hydrobromides (Šafár̆ et al., 2000).
  • It's used in synthesizing 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones, which are precursors for 2-cyano-4-quinolinones (Jeon & Kim, 2000).

Molecular Structure and Properties

  • Studies on the compound’s molecular structure include the investigation of its rearrangement to 1,2-dione, showing minimal oxygen scrambling (Brown, Browne & Eastwood, 1983).
  • The crystal structure of derivatives like triethylammonium 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(methylthio) methyl]-1,3-dimethylpyrimidine-2,4,6-trionate has been determined, providing insights into the compound’s structural stability and charge distribution (Al-Sheikh et al., 2008).

Synthetic Utility

  • Its utility as a precursor for (trifluoroacetyl)ketene in hetero-Diels-Alder reactions and nucleophilic reactions has been demonstrated (Sevenard et al., 2017).
  • The compound forms supramolecular structures, evidenced in its derivatives, which form dimeric and tetrameric assemblies through weak hydrogen bonds (Low et al., 2002).

Electrochemical and Photophysical Studies

  • Electrochemical studies of its derivatives reveal the influence of donor and acceptor substituents on their electrochemical behavior, offering insights for potential applications in materials science (Ungureanu et al., 2011).

properties

IUPAC Name

2,2-dimethyl-5-propan-2-ylidene-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5(2)6-7(10)12-9(3,4)13-8(6)11/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGWFAZUEHWZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)OC(OC1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176856
Record name 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

CAS RN

2231-66-5
Record name 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione
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Record name 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione
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Synthesis routes and methods I

Procedure details

This compound was prepared by using procedures analogous to those described for the synthesis of Example 120, Step 1 starting from acetone and 2,2-dimethyl-1,3-dioxane-4,6-dione.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The 2,2-dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione (85.B) was prepared from 2,2-dimethyl-1,3-dioxane-4,6-dione 85.A (commercially available from Aldrich) via the same procedure described in Vogt, P. F.; et. al.; Synthetic Communications; 2001, (5); pp. 679-684.
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Synthesis routes and methods IV

Procedure details

Morpholine (261 mg, 261 μL, 2.99 mmol) and acetic acid (200 mg, 191 μL, 3.32 mmol) were added to a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (24.0 g, 166.17 mmol) in acetone (120 g) at room temperature under argon atmosphere, and the mixture was stirred at room temperature for 18 hr. The reaction mixture was concentrated under reduced pressure. To the obtained residue was added saturated aqueous sodium hydrogencarbonate solution (200 mL), and the mixture was extracted with toluene (200 mL). The organic layer was washed with 10% brine (200 mL), and the solvent was evaporated under reduced pressure to give 5-isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione as a white solid. The obtained white solid was subjected to azeotropy with toluene (100 mL) (×2).
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261 μL
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Synthesis routes and methods V

Procedure details

Meldrum's acid (100.0 g) was charged to a dry, nitrogen flushed reactor. Acetone (632.1 mL) was then charged to the reactor and the mixture was agitated for about 5 minutes at 20° C.-25° C. until a solution was obtained. Acetic acid (0.791 mL) was then charged to the reactor, followed by 1.215 mL of morpholine, and the solution was agitated at 20° C.-25° C. for about 48 hours. An aliquot (˜0.2 mL) was withdrawn for analysis of the conversion, which may be monitored by either GC or 1H-NMR. If the ratio of the area % of 2,2-dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione to Meldrum's acid is ≧80:20, proceed to the next step; if it is not, the batch should be aged for an additional 3 hours before repeating the check. The acetone was distilled at about 40° C. and 150-200 mmHg. After approximately two-thirds of the reaction volume was distilled out, 563 mL of methylcyclohexane was charged and the distillation continued until the acetone stopped distilling over. A total of 645 mL (508 g) of distillate was collected for this run. MTBE (500 mL) was charged to the batch at 40° C. and the batch was cooled to 20° C.-25° C. The solution was observed to make sure a cloudy solution was obtained (no solids). If there is solid present, additional MTBE may be charged to effect dissolution. The batch was quickly washed with two 50 g portions of 5 wt. % NaOH solution (prepared from 5 g of NaOH and 95 mL of water). The MTBE was distilled out at 40° C.-45° C. and 150-200 mmHg. A total of 400 mL (300 g) distillate was collected for this run. As distillation proceeds, a white slurry formed. The internal temperature was ramped to 0° C.-5° C. over 1 hour and then held at this temperature for at least 1 hour. The slurry was filtered, the cake was washed with two 100 mL portions of cold (˜0° C.-5° C.) methylcyclohexane, and the solid was dried at 20° C.-35° C. and 25-50 mmHg for no less than 4 hours. 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione was obtained as a white solid (93.7 g, 70.4% yield, 96.0 wt. % purity by assay).
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100 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

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